molecular formula C15H13ClFNO2 B5874978 N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide

N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide

Cat. No.: B5874978
M. Wt: 293.72 g/mol
InChI Key: WTRORTGJQSSFGG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethoxy group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. The ethoxy group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Uniqueness: N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-11-5-8-14(17)13(16)9-11/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRORTGJQSSFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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